molecular formula C14H16N2O B7480150 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide

2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide

Katalognummer B7480150
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: JJZMQIHYTQNZAT-JYRVWZFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide, also known as CPI-455, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. CPI-455 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.

Wirkmechanismus

2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and inhibiting their function as transcriptional regulators. This leads to downregulation of oncogenes and inflammatory mediators, resulting in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In preclinical models, 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to inhibit tumor growth and reduce inflammation in a dose-dependent manner.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has limitations in terms of bioavailability and toxicity. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety in vivo.

Zukünftige Richtungen

There are several future directions for research on 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Finally, further research is needed to evaluate the safety and efficacy of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide in clinical trials.

Synthesemethoden

The synthesis of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide involves several steps, starting with the reaction of 3-methylbenzaldehyde and malononitrile to form 3-(3-methylphenyl)acrylonitrile. This intermediate is then reacted with isopropylamine and acetic anhydride to form 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide.

Wissenschaftliche Forschungsanwendungen

2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, BET proteins have been shown to play a key role in regulating the expression of oncogenes. 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
In inflammatory diseases, BET proteins have been shown to regulate the expression of cytokines and other inflammatory mediators. 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to reduce inflammation in several preclinical models, including models of rheumatoid arthritis and asthma.

Eigenschaften

IUPAC Name

(Z)-2-cyano-3-(3-methylphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10(2)16-14(17)13(9-15)8-12-6-4-5-11(3)7-12/h4-8,10H,1-3H3,(H,16,17)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZMQIHYTQNZAT-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.